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Introduction

Vacuolar protein sorting 35 (VPS35) is a critical component of the retromer complex, a key

regulator of intracellular protein trafficking.[1] The retromer complex is responsible for the

retrieval and recycling of transmembrane proteins from endosomes to the trans-Golgi network

(TGN), playing a vital role in maintaining cellular homeostasis.[2] Dysfunctional VPS35 has

been implicated in the pathogenesis of several neurodegenerative diseases, most notably

Parkinson's disease (PD) and Alzheimer's disease (AD).[1][3] Mutations in the VPS35 gene,

such as the D620N variant, are linked to late-onset autosomal dominant PD.[1][4]

Consequently, the development of robust functional assays to measure VPS35 activity is of

paramount importance for both basic research and the development of novel therapeutic

interventions.

These application notes provide detailed protocols for a suite of functional assays designed to

interrogate various aspects of VPS35 activity, from its role in cargo trafficking to its interaction
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with other cellular components.

I. Assays for Retromer-Mediated Cargo Trafficking
A primary function of VPS35 is the recognition and sorting of specific cargo proteins for

retrograde transport. Assays that measure the trafficking of known retromer cargo are therefore

direct readouts of VPS35 activity.

Cation-Independent Mannose-6-Phosphate Receptor (CI-
M6PR) Trafficking Assay
The CI-M6PR is a well-characterized cargo protein of the retromer complex, responsible for

transporting lysosomal hydrolases.[5] Impaired VPS35 function leads to the mis-sorting of CI-

M6PR. This assay utilizes a chimeric protein to visualize and quantify the retrograde trafficking

of CI-M6PR from the cell surface to the TGN.

Quantitative Data Summary

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Experimental Protocol: Live-Cell Imaging of CD8α-CI-M6PR Trafficking

This protocol is adapted from a method utilizing a CD8α-CI-M6PR chimera for live-cell imaging.

[1][3][8]

Materials:
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HeLa cells

35 mm glass-bottom live-imaging dishes

DMEM with 10% FBS and 1% penicillin-streptomycin

CD8α-CI-M6PR expression plasmid

Transfection reagent (e.g., FuGENE 6)

Mouse anti-CD8 antibody

Alexa Fluor 488-conjugated anti-mouse IgG

Serum-free DMEM

Ice-cold citric acid buffer (pH 3.0)

Phenol red-free DMEM with 10% FBS

Live-cell imaging chamber with temperature and CO2 control

Procedure:

Cell Seeding: Seed approximately 0.25 x 10^6 HeLa cells in a 35 mm glass-bottom live-

imaging dish and incubate overnight.

Transfection: Transfect the cells with the CD8α-CI-M6PR plasmid according to the

manufacturer's instructions for your chosen transfection reagent.

Antibody Labeling:

12-14 hours post-transfection, pre-complex the mouse anti-CD8 antibody with Alexa Fluor

488-conjugated anti-mouse IgG in serum-free DMEM for 30 minutes at 4°C.

Incubate the cells with the antibody complex on ice for 30 minutes to label the surface

CD8α-CI-M6PR.
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Acid Wash: Wash the cells with ice-cold citric acid buffer to remove any non-internalized

antibodies.

Live-Cell Imaging:

Add pre-warmed phenol red-free DMEM with 10% FBS to the cells and incubate for 10

minutes.

Transfer the dish to a humidified live-cell imaging chamber maintained at 37°C with 5%

CO2.

Acquire images over time to track the movement of the fluorescently labeled CD8α-CI-

M6PR towards the TGN.

Data Analysis: Quantify parameters such as the speed and track length of the labeled

endosomes using software like the Fiji plugin TrackMate.[8]

Logical Relationship: CI-M6PR Trafficking

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: VPS35-mediated retrograde transport of CI-M6PR from the endosome to the TGN.

Glucose Transporter 1 (GLUT1) Surface Expression
Assay
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GLUT1 is another cargo protein whose trafficking is regulated by the retromer complex.

Measuring the cell surface levels of GLUT1 can serve as an indicator of VPS35 function.

Quantitative Data Summary

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Experimental Protocol: Surface Biotinylation and Western Blotting of GLUT1

This protocol is based on methods used to measure surface levels of endogenous GLUT1.[9]

[10]

Materials:

HEK293T or HeLa cells

Cell culture plates

PBS with 1 mM MgCl2 and 0.1 mM CaCl2 (PBS-CM)

Sulfo-NHS-SS-Biotin

Quenching buffer (50 mM glycine in PBS-CM)

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

Streptavidin-agarose beads

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 15 Tech Support

https://www.benchchem.com/product/b1177675?utm_src=pdf-body-href
https://pmc.ncbi.nlm.nih.gov/articles/PMC9986520/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5018432/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177675?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SDS-PAGE gels and Western blotting apparatus

Anti-GLUT1 antibody

Anti-Na+/K+ ATPase antibody (loading control)

Procedure:

Cell Culture and Treatment: Culture cells to confluency and apply experimental conditions

(e.g., VPS35 knockdown, drug treatment).

Surface Biotinylation:

Wash cells with ice-cold PBS-CM.

Incubate cells with Sulfo-NHS-SS-Biotin in PBS-CM for 30 minutes at 4°C.

Quench the reaction with quenching buffer.

Cell Lysis: Lyse the cells in lysis buffer.

Streptavidin Pulldown:

Incubate the cell lysate with streptavidin-agarose beads to capture biotinylated (surface)

proteins.

Wash the beads extensively to remove non-biotinylated proteins.

Elution and Western Blotting:

Elute the biotinylated proteins from the beads.

Separate the proteins by SDS-PAGE and transfer to a membrane.

Probe the membrane with anti-GLUT1 and anti-Na+/K+ ATPase antibodies.

Data Analysis: Quantify the band intensities to determine the relative surface levels of

GLUT1.
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II. Assays for VPS35 Protein-Protein Interactions
VPS35 functions as part of the larger retromer complex and interacts with various accessory

proteins. Assays that measure these interactions are crucial for understanding the molecular

mechanisms of VPS35 function.

Co-Immunoprecipitation (Co-IP) of VPS35 and the WASH
Complex
The WASH (Wiskott-Aldrich syndrome and SCAR homolog) complex is recruited to endosomes

by VPS35 and is involved in actin nucleation.[11] The VPS35 D620N mutation has been shown

to impair this interaction.[2][11]

Quantitative Data Summary

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Experimental Protocol: Co-Immunoprecipitation

This is a general protocol for Co-IP that can be adapted for studying the VPS35-WASH

complex interaction.[13][14]

Materials:

Cells expressing tagged VPS35 (e.g., GFP-VPS35)

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 15 Tech Support

https://www.benchchem.com/product/b1177675?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4106150/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4024763/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4106150/
https://www.benchchem.com/product/b1177675?utm_src=pdf-body-href
https://www.assaygenie.com/co-immunoprecipitation-co-ip-protocol
https://www.creative-diagnostics.com/co-immunoprecipitation-co-ip-protocol.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177675?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IP lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20

with protease inhibitors)

Anti-GFP antibody or beads

Control IgG antibody

Protein A/G agarose beads

Wash buffer (e.g., IP lysis buffer)

SDS-PAGE sample buffer

Anti-FAM21 antibody

Procedure:

Cell Lysis: Lyse cells in IP lysis buffer and clear the lysate by centrifugation.

Pre-clearing: Incubate the lysate with control IgG and protein A/G beads to reduce non-

specific binding.

Immunoprecipitation:

Incubate the pre-cleared lysate with an anti-GFP antibody overnight at 4°C.

Add protein A/G beads and incubate for another 1-2 hours.

Washing: Pellet the beads and wash them several times with wash buffer.

Elution and Western Blotting:

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

Separate the proteins by SDS-PAGE and transfer to a membrane.

Probe the membrane with anti-FAM21 and anti-GFP antibodies.

Experimental Workflow: Co-Immunoprecipitation
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: A streamlined workflow for co-immunoprecipitation of VPS35 and its interacting

partners.

III. Cellular Phenotypic Assays
Dysfunction of VPS35 can lead to a range of cellular phenotypes, including altered autophagy

and mitochondrial morphology.

Autophagy Flux Assay
VPS35 plays a role in autophagy, in part through its interaction with the WASH complex and

the trafficking of ATG9A.[2][15] Autophagy flux can be measured by monitoring the levels of

LC3-II, a protein associated with autophagosomes.

Quantitative Data Summary
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Experimental Protocol: LC3-II Western Blot for Autophagy Flux

This protocol is based on established guidelines for monitoring autophagy.[16][17]

Materials:

Cells of interest

Complete cell culture medium

Bafilomycin A1

Lysis buffer

SDS-PAGE and Western blotting reagents

Anti-LC3 antibody

Anti-actin or anti-tubulin antibody (loading control)

Procedure:

Cell Culture and Treatment:

Plate cells and allow them to adhere.
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Treat one set of cells with Bafilomycin A1 (to block autophagosome degradation) and

another with vehicle for a defined period (e.g., 2-4 hours).

Cell Lysis and Western Blotting:

Lyse the cells and perform Western blotting as previously described.

Probe the membrane with anti-LC3 and a loading control antibody.

Data Analysis:

Quantify the band intensities for LC3-I and LC3-II.

Autophagy flux is determined by the difference in LC3-II levels between Bafilomycin A1-

treated and untreated cells. A smaller difference in cells with mutant VPS35 compared to

wild-type indicates impaired autophagy flux.

Signaling Pathway: VPS35 in Autophagy

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: VPS35 regulates autophagy through the WASH complex and ATG9A trafficking.

Mitochondrial Morphology Assay
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VPS35 has been implicated in the regulation of mitochondrial dynamics.[18][19] Loss of VPS35

function can lead to mitochondrial fragmentation.

Quantitative Data Summary

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Experimental Protocol: Mitochondrial Staining and Morphology Analysis

Materials:

Cells cultured on glass coverslips

MitoTracker Deep Red FM

4% Paraformaldehyde (PFA) in PBS

Mounting medium with DAPI

Confocal microscope

Procedure:

Cell Culture and Treatment: Culture cells on coverslips and apply experimental conditions.

Mitochondrial Staining:

Incubate cells with 200 nM MitoTracker Deep Red FM for 20 minutes at 37°C.[20]
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Fixation and Mounting:

Fix the cells with 4% PFA.

Mount the coverslips on slides using mounting medium with DAPI.

Imaging and Analysis:

Acquire images using a confocal microscope.

Analyze mitochondrial morphology using image analysis software (e.g., ImageJ/Fiji) to

quantify parameters such as aspect ratio and form factor.

IV. Conclusion
The assays described in these application notes provide a comprehensive toolkit for

investigating the functional consequences of VPS35 mutations and for screening potential

therapeutic modulators of VPS35 activity. By combining assays that probe different aspects of

VPS35 function, researchers can gain a deeper understanding of its role in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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